![molecular formula C20H15NO4S B2415374 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 2097899-31-3](/img/structure/B2415374.png)
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule. It contains furan and thiophene rings, which are five-membered heterocyclic compounds containing oxygen and sulfur respectively . These types of compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of these compounds is often stabilized by hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids . These reactions often proceed with the preservation of a 2,4-dioxobutanoic acid fragment, which is widely used in medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, they are colored crystalline substances, readily soluble in chloroform, DMSO, when heated in toluene, ethanol and insoluble in water and alkanes .Scientific Research Applications
- Gene expression analysis revealed significant changes in specific genes (AMY2A, FOXG1, PKM, and PSPH) upon treatment with compound 7g .
- For instance, 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives exhibited antimicrobial effects against Staphylococcus aureus and other bacterial strains .
Anticancer Activity
Antibacterial Properties
Cytotoxicity Studies
Mechanism of Action
Target of Action
Compounds containing thiophene and furan moieties have been reported to possess a wide range of therapeutic properties .
Biochemical Pathways
Compounds containing chromenone structures have been reported to undergo photolysis, forming different dimeric photoproducts .
Pharmacokinetics
For example, compounds similar to this one are reported to be readily soluble in chloroform and DMSO, and insoluble in water .
Result of Action
Compounds containing thiophene moieties have been reported to possess various biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Action Environment
The action of “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide” could be influenced by various environmental factors. For example, the photolysis of similar compounds has been reported to be influenced by the type of solvent used and whether the solutions are aerated or de-aerated .
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The introduction of such a pharmacophore fragment into the structure of 3-imino-3H-furan-2-ones is important from the point of view of searching for potential biological activity .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c22-16-10-19(25-18-5-2-1-4-14(16)18)20(23)21-11-15(13-7-9-26-12-13)17-6-3-8-24-17/h1-10,12,15H,11H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZIYDXCEZLGJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide |
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